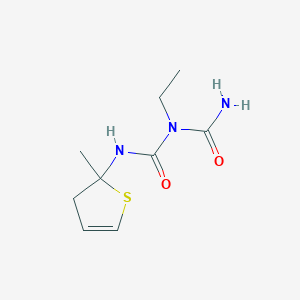
1-Ethyl-3-methyl-5-(2-thienyl)biuret
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-3-methyl-5-(2-thienyl)biuret is an organic compound characterized by its unique structure, which includes an ethyl group, a methyl group, and a thienyl group attached to a biuret core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-3-methyl-5-(2-thienyl)biuret typically involves the reaction of ethyl isocyanate with 3-methyl-2-thiophenecarboxylic acid, followed by the addition of urea. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the yield and purity of the product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with stringent control over reaction parameters to ensure consistency and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethyl-3-methyl-5-(2-thienyl)biuret undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The thienyl group in the compound can undergo electrophilic substitution reactions, particularly at the 2-position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Oxidized derivatives of the thienyl group.
Reduction: Reduced forms of the biuret core.
Substitution: Halogenated derivatives of the thienyl group.
Aplicaciones Científicas De Investigación
1-Ethyl-3-methyl-5-(2-thienyl)biuret has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Ethyl-3-methyl-5-(2-thienyl)biuret involves its interaction with specific molecular targets and pathways. The thienyl group is known to interact with various enzymes and receptors, potentially modulating their activity. The biuret core can form hydrogen bonds with biological molecules, influencing their structure and function .
Comparación Con Compuestos Similares
1-Ethyl-3-methyl-5-(2-furyl)biuret: Similar structure but with a furyl group instead of a thienyl group.
1-Ethyl-3-methyl-5-(2-pyridyl)biuret: Contains a pyridyl group in place of the thienyl group.
1-Ethyl-3-methyl-5-(2-phenyl)biuret: Features a phenyl group instead of the thienyl group.
Uniqueness: 1-Ethyl-3-methyl-5-(2-thienyl)biuret is unique due to the presence of the thienyl group, which imparts distinct chemical and biological properties. The sulfur atom in the thienyl group can participate in unique interactions, making this compound particularly interesting for research and development .
Propiedades
Número CAS |
76267-22-6 |
|---|---|
Fórmula molecular |
C9H15N3O2S |
Peso molecular |
229.30 g/mol |
Nombre IUPAC |
1-carbamoyl-1-ethyl-3-(2-methyl-3H-thiophen-2-yl)urea |
InChI |
InChI=1S/C9H15N3O2S/c1-3-12(7(10)13)8(14)11-9(2)5-4-6-15-9/h4,6H,3,5H2,1-2H3,(H2,10,13)(H,11,14) |
Clave InChI |
ZFOJRZMVZGWYJQ-UHFFFAOYSA-N |
SMILES canónico |
CCN(C(=O)N)C(=O)NC1(CC=CS1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


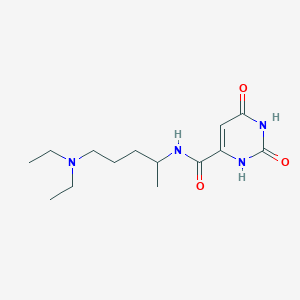
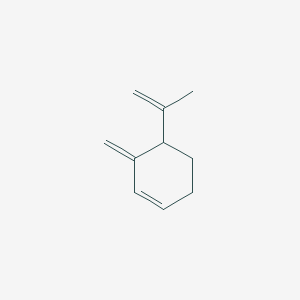
![N-[bis(methylsulfanyl)methylideneamino]-1-pyridin-2-ylethanimine](/img/structure/B14450512.png)
![Hexanamide, N-[3-(dimethylamino)propyl]-](/img/structure/B14450523.png)
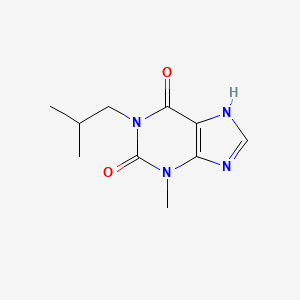
![Silane, [3-[(1,1-dimethylethyl)dimethylsilyl]-1-propynyl]trimethyl-](/img/structure/B14450540.png)
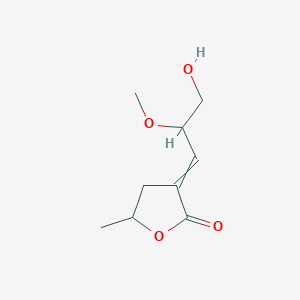
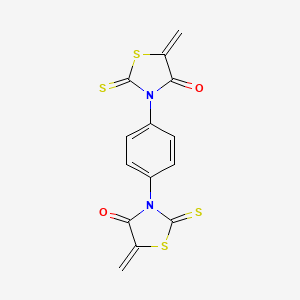
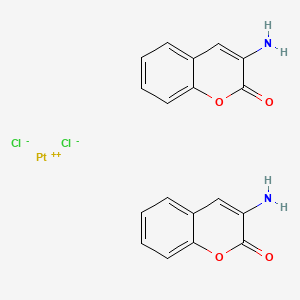
![4-Methoxy-N-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide](/img/structure/B14450546.png)
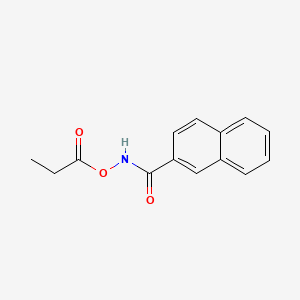
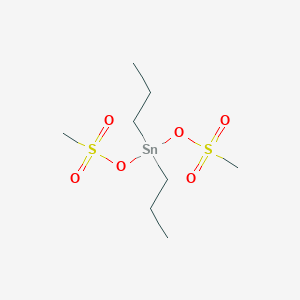
![Benzaldehyde, 2,2'-[methylenebis(oxy)]bis-](/img/structure/B14450554.png)
![10,11-Dihydrophenanthro[2,1-d][1,2]oxazole](/img/structure/B14450562.png)
